3-(5-(1-(cyclopropylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide
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Description
3-(5-(1-(cyclopropylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide is a useful research compound. Its molecular formula is C16H18N4O4S and its molecular weight is 362.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Evaluation
Research has demonstrated the synthesis and evaluation of compounds with structures closely related to the one , focusing on their antimicrobial properties. For example, studies have synthesized novel azetidinones and oxadiazole derivatives to assess their antibacterial and antifungal activities. These compounds have been evaluated against a range of microbial strains, providing valuable insights into their potential therapeutic applications.
In the synthesis of azetidinones and their antimicrobial evaluation, compounds have been synthesized via condensation and cyclocondensation reactions, showcasing good yields and significant antimicrobial activities against various bacterial and fungal strains (Sanjay D. Prajapati & M. Thakur, 2014).
Another study highlighted the antibacterial activity and mechanism of sulfone derivatives containing 1,3,4-oxadiazole moieties against rice bacterial leaf blight. These compounds not only demonstrated good antibacterial activities but also induced increased resistance in plants against bacterial infections, suggesting a potential agricultural application (Li Shi et al., 2015).
Potential Anticancer Applications
The compound's structural motifs are also explored for potential anticancer applications. For instance, derivatives of azetidinones and oxadiazoles have been studied for their ability to inhibit cancer cell growth, with some compounds displaying potent cytotoxic properties against tumor cells.
- Research into kinesin spindle protein inhibitors, featuring compounds with related structural features, identified candidates with significant biochemical potency and suitability for clinical development as anticancer agents (M. Theoclitou et al., 2011).
Synthesis and Characterization
The synthesis and characterization of compounds incorporating oxadiazole and azetidinone motifs have been extensively studied, focusing on their potential for developing new therapeutic agents. These studies involve detailed synthesis procedures, characterization, and evaluation of biological activities, contributing to a better understanding of the compound's applications.
- Studies on the synthesis, characterization, and in vitro antimicrobial screening of quinoline nucleus-containing derivatives highlight the synthetic routes and potential antimicrobial properties of compounds closely related to the chemical (N. Desai & A. Dodiya, 2014).
Properties
IUPAC Name |
3-[5-(1-cyclopropylsulfonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S/c1-17-15(21)11-4-2-3-10(7-11)14-18-16(24-19-14)12-8-20(9-12)25(22,23)13-5-6-13/h2-4,7,12-13H,5-6,8-9H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCAASOVXZCRDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C3CN(C3)S(=O)(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.